2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde
Overview
Description
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyridine ring, along with a methyl group and a carboxaldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
Similar compounds have been shown to inhibit oxidative phosphorylation . They act as ionophores, reducing the ability of ATP synthase to function optimally . This compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to affect the electron transport chain . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This compound may affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to undergo extensive hepatic first-pass effect, indicating low systemic bioavailability
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism . This compound may have similar effects, but further studies are required to confirm this.
Action Environment
Similar compounds have been shown to be relatively stable, readily prepared, and generally environmentally benign
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-methylpyridine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxylic acid.
Reduction: 2-(3-Chlorophenyl)-4-methylpyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(3-Chlorophenyl)-4-methylpyridine-5-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-(3-Chlorophenyl)-4-methylpyridine: Lacks the carboxaldehyde functional group.
Uniqueness
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde is unique due to the presence of both a chlorophenyl group and a carboxaldehyde functional group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-(3-chlorophenyl)-4-methylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-13(15-7-11(9)8-16)10-3-2-4-12(14)6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWULGIOGIKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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